Isopropyl 5-chloro-2-hydroxybenzoate
Description
Isopropyl 5-chloro-2-hydroxybenzoate is an ester derivative of salicylic acid, featuring a 5-chloro substituent on the aromatic ring and an isopropyl ester group. The compound’s structure suggests utility as an intermediate in pharmaceutical or agrochemical synthesis, where chloro and hydroxy groups may influence reactivity or biological activity .
Properties
IUPAC Name |
propan-2-yl 5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJMISTYXZGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Isopropyl 5-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-chloro-2-hydroxybenzoic acid, which can then interact with various biological pathways. The chlorine atom may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-chloro-2-hydroxybenzoate
- Molecular Formula : C₈H₇ClO₃ (MW: 186.59 g/mol)
- CAS RN : 4068-78-4
- Purity : >92.0% (HPLC)
- Key Differences: The methyl ester group (vs. Lower molecular weight (186.59 vs. ~228.67 g/mol for the isopropyl analog) may improve diffusion rates in biological systems. Applications: Likely used as a simpler intermediate in drug synthesis or as a reference standard in analytical chemistry due to its commercial availability .
Methyl 5-chloro-2-methoxy-d3-benzoate
- Molecular Formula : C₉H₆ClD₃O₃ (MW: 203.63 g/mol)
- CAS RN : 1219803-33-4
- Purity : 98 atom% D
- Key Differences: Deuterium labeling at the methoxy group enhances metabolic stability, making it valuable in pharmacokinetic or tracer studies. Higher cost (JPY 61,600 for 500 mg vs. JPY 5,800 for 5g of the non-deuterated methyl ester) reflects specialized synthesis requirements .
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate
- Molecular Formula: C₁₁H₁₃ClNO₄ (MW: 258.73 g/mol)
- CAS RN : 1204518-43-3
- Purity : 98.0% (HPLC)
- The nitro group may enable participation in reduction or substitution reactions, expanding its utility in multi-step syntheses. Appearance: White to grey solid, suggesting crystallinity under standard conditions .
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Appearance | Key Features |
|---|---|---|---|---|---|---|
| Methyl 5-chloro-2-hydroxybenzoate | C₈H₇ClO₃ | 186.59 | 4068-78-4 | >92.0% | Not specified | Low cost, high solubility |
| Methyl 5-chloro-2-methoxy-d3-benzoate | C₉H₆ClD₃O₃ | 203.63 | 1219803-33-4 | 98 atom% D | Not specified | Deuterated for metabolic studies |
| Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | C₁₁H₁₃ClNO₄ | 258.73 | 1204518-43-3 | 98.0% | White to grey solid | Nitro group enhances reactivity |
Research Findings and Implications
- Ester Group Impact : Isopropyl esters generally exhibit higher lipophilicity than methyl esters, which could prolong half-life in biological systems but reduce aqueous solubility .
- Synthetic Utility : Deuterated and nitro-substituted derivatives command premium pricing due to specialized applications (e.g., isotopic labeling, explosives, or agrochemical intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
